molecular formula C13H10N2O3 B1392271 2-Methyl-4-(4-nitrobenzoyl)pyridine CAS No. 1187165-15-6

2-Methyl-4-(4-nitrobenzoyl)pyridine

Cat. No. B1392271
M. Wt: 242.23 g/mol
InChI Key: CXUYRFUEJGAJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(4-nitrobenzoyl)pyridine” consists of a pyridine ring substituted with a methyl group at the 2-position and a 4-nitrobenzoyl group at the 4-position.

Scientific Research Applications

  • Organic Nonlinear Optical (NLO) Materials

    • Field : Materials Science
    • Application : The compound 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB), which is structurally similar to the one you mentioned, has been studied for its potential as an organic nonlinear optical (NLO) material .
    • Method : The 2A4MP4HB crystals were grown by slow solvent evaporation (SSE) method. The molecular geometry and vibration spectral analysis were carried out experimentally and theoretically using density functional theory (DFT) at 6311++G (d,p) level of theory .
    • Results : The second order hyperpolarizability of 2A4MP4HB crystal was analyzed theoretically .
  • Agrochemical and Pharmaceutical Ingredients

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridine (TFMP) and its derivatives, which share the pyridine moiety with the compound you mentioned, have been used in the agrochemical and pharmaceutical industries .
    • Method : The synthesis and applications of TFMP and its derivatives have been studied extensively .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Safety And Hazards

The safety data sheet for similar compounds suggests that they may be harmful if swallowed, in contact with skin, or if inhaled . They may also cause skin and eye irritation . It’s important to handle “2-Methyl-4-(4-nitrobenzoyl)pyridine” with appropriate safety measures.

properties

IUPAC Name

(2-methylpyridin-4-yl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-9-8-11(6-7-14-9)13(16)10-2-4-12(5-3-10)15(17)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUYRFUEJGAJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(4-nitrobenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(4-nitrobenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(4-nitrobenzoyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Methyl-4-(4-nitrobenzoyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Methyl-4-(4-nitrobenzoyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Methyl-4-(4-nitrobenzoyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Methyl-4-(4-nitrobenzoyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.